Cas no 2680-59-3 (1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol)

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol 化学的及び物理的性質
名前と識別子
-
- 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
- 1-PALMITIN-2-OLEIN-3-LINOLEIN
- 1-Palmitoyl-2-oleoyl
- [1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
- DB-364458
- Linolein, 2-oleo-3-palmito-1-
- 9,12-Octadecadienoic acid (9Z,12Z)-,3-[(1-oxohexadecyl)oxy]-2-[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester
- 9,12-Octadecadienoic acid (9Z,12Z)-, 3-((1-oxohexadecyl)oxy)-2-(((9Z)-1-oxo-9-octadecen-1-yl)oxy)propyl ester
- 9,12-Octadecadienoic acid (Z,Z)-, 3-((1-oxohexadecyl)oxy)-2-((1-oxo-9-octadecenyl)oxy)propyl ester, (Z)-
- G90973
- S6K38J8R5G
- PD020878
- 2680-59-3
- TG 16:0_18:1_18:2
- CHEBI:190960
- J-016552
- Olein, 1-linoleo-3-palmito-2-
- (9Z,12Z)-2-(Oleoyloxy)-3-(palmitoyloxy)propyl octadeca-9,12-dienoate
- UNII-S6K38J8R5G
- 9,12-Octadecadienoic acid (9Z,12Z)-, 3-((1-oxohexadecyl)oxy)-2-(((9Z)-1-oxo-9-octadecenyl)oxy)propyl ester
- Palmitin, 3-linoleo-2-oleo-1-
- (9Z,12Z)-9,12-Octadecadienoic Acid 3-[(1-Oxohexadecyl)oxy]-2-[[(9Z)-1-oxo- 9-octadecen-1-yl]oxy]propyl Ester
- SCHEMBL2733312
- DTXSID801345857
- 1-Palmitoyl-2-oleoyl-3-linolein
- 1587-93-5
- 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol, >=98%
- HMS3649G11
- SR-01000947057
- SR-01000947057-1
- 2-Oleo-3-palmito-1-linolein
- 2-[(9Z)-9-OCTADECENOYLOXY]-3-(PALMITOYLOXY)PROPYL (9Z,12Z)-9,12-OCTADECADIENOATE
-
- インチ: InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16+,27-25+,28-26+
- InChIKey: KGLAHZTWGPHKFF-QEKWMWMASA-N
- ほほえんだ: CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC\C=C\C\C=C\CCCCC)OC(=O)CCCCCCC\C=C\CCCCCCCC
計算された属性
- せいみつぶんしりょう: 856.75200
- どういたいしつりょう: 856.75199091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 61
- 回転可能化学結合数: 51
- 複雑さ: 1030
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 21.6
- トポロジー分子極性表面積: 78.9Ų
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: N/A
- ふってん: 801.4±55.0 °C at 760 mmHg
- フラッシュポイント: 298.5±31.5 °C
- ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly)
- PSA: 78.90000
- LogP: 17.31690
- じょうきあつ: 0.0±2.8 mmHg at 25°C
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68302-5mg |
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol |
2680-59-3 | 98% | 5mg |
¥620.00 | 2022-04-26 | |
TRC | P162000-5mg |
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol |
2680-59-3 | 5mg |
$ 64.00 | 2023-09-06 | ||
Larodan | 34-3012-9-100mg |
1-Palmitin-2-Olein-3-Linolein |
2680-59-3 | >98% | 100mg |
€690.00 | 2025-03-07 | |
A2B Chem LLC | AF28772-100mg |
9,12-Octadecadienoic acid (9Z,12Z)-,3-[(1-oxohexadecyl)oxy]-2-[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester |
2680-59-3 | ≥85% | 100mg |
$640.00 | 2024-04-20 | |
TRC | P162000-10mg |
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol |
2680-59-3 | 10mg |
$ 108.00 | 2023-09-06 | ||
TRC | P162000-25mg |
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol |
2680-59-3 | 25mg |
$247.00 | 2023-05-17 | ||
TRC | P162000-50mg |
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol |
2680-59-3 | 50mg |
$ 430.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68302-10mg |
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol |
2680-59-3 | 98% | 10mg |
¥1100.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68302-100mg |
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol |
2680-59-3 | 98% | 100mg |
¥7520.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P8577-100MG |
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol |
2680-59-3 | ≥98% | 100MG |
9815.7 | 2021-05-14 |
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerolに関する追加情報
Recent Advances in the Study of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (CAS: 2680-59-3) and Its Applications in Chemical Biology and Medicine
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (CAS: 2680-59-3) is a structured triglyceride that has garnered significant attention in the fields of chemical biology and medicine due to its unique biochemical properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, characterization, and biological activities, as well as its role in drug delivery systems and metabolic studies.
Recent studies have highlighted the importance of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol in lipid metabolism and its potential as a biomarker for metabolic disorders. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been employed to elucidate its structural and functional properties. These studies have revealed that the compound exhibits high stability and bioavailability, making it a promising candidate for pharmaceutical formulations.
In the context of drug delivery, 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol has been investigated as a carrier for hydrophobic drugs, enhancing their solubility and therapeutic efficacy. Research has demonstrated that this triglyceride can form stable micelles and liposomes, which are effective in targeted drug delivery. Furthermore, its biocompatibility and low toxicity profile make it an attractive option for developing novel nanomedicines.
Another area of interest is the compound's role in modulating inflammatory responses and oxidative stress. Preclinical studies have shown that 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can influence the production of pro-inflammatory cytokines and reactive oxygen species, suggesting its potential application in treating inflammatory diseases and conditions associated with oxidative damage. These findings are supported by in vitro and in vivo experiments, which have provided mechanistic insights into its anti-inflammatory and antioxidant properties.
Despite these advancements, challenges remain in the large-scale production and clinical translation of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol-based therapies. Current research is focused on optimizing synthetic routes and improving the scalability of production processes. Additionally, further studies are needed to fully understand the compound's pharmacokinetics and pharmacodynamics in humans.
In conclusion, 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (CAS: 2680-59-3) represents a versatile and promising molecule in chemical biology and medicine. Its applications in drug delivery, metabolic regulation, and inflammation modulation underscore its potential to address unmet medical needs. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical applications, paving the way for innovative therapeutic solutions.



